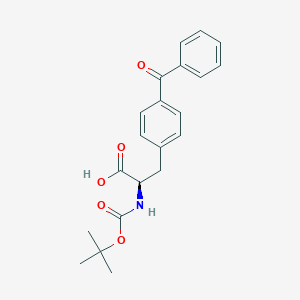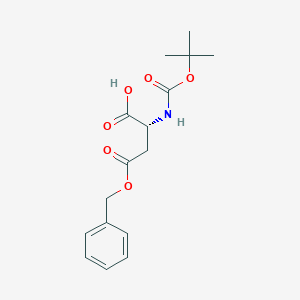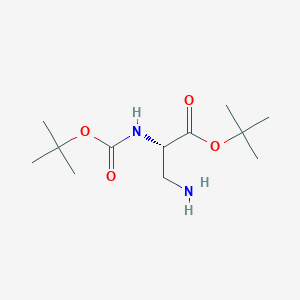
Boc-Asp-Ofm
概要
説明
Boc-Asp-Ofm, also known as tert-butyloxycarbonyl-aspartic acid β-9-fluorenylmethyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It serves as a protected form of aspartic acid, allowing for selective deprotection and subsequent reactions in peptide assembly.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp-Ofm typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the β-carboxyl group is protected with the 9-fluorenylmethyl (Ofm) ester. The synthesis can be carried out using standard peptide synthesis protocols, including solid-phase and solution-phase methods.
Solid-Phase Synthesis: this compound is linked to a solid support, such as a resin, through the β-carboxyl group. The linear peptide chain is then assembled using the Boc/Benzyl strategy.
Solution-Phase Synthesis: The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain in solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc and Ofm allows for the selective deprotection and coupling of amino acids, facilitating the efficient production of complex peptides.
化学反応の分析
Types of Reactions
Boc-Asp-Ofm undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group is typically removed using TFA, while the Ofm group is removed using mild base conditions.
Cyclization Reactions: this compound can be used in cyclization reactions to form cyclic peptides.
Substitution Reactions: The protected groups can be selectively removed to allow for further functionalization of the peptide chain.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Mild Base Conditions: Used for the removal of the Ofm protecting group.
BOP Reagent: Used for cyclization reactions to form cyclic peptides.
Major Products Formed
The major products formed from these reactions include cyclic peptides and functionalized peptide chains. The selective deprotection and coupling of amino acids allow for the synthesis of complex peptide structures with high precision .
科学的研究の応用
Boc-Asp-Ofm has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Used in the synthesis of peptide-based drugs.
Biological Research: Used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the production of peptide-based materials and catalysts.
作用機序
The mechanism of action of Boc-Asp-Ofm involves the selective deprotection of the Boc and Ofm groups, allowing for the coupling of amino acids to form peptide chains. The Boc group is removed using TFA, exposing the amino group for further reactions. The Ofm group is removed using mild base conditions, exposing the carboxyl group for coupling reactions . This selective deprotection allows for the precise assembly of peptide chains, facilitating the synthesis of complex peptide structures.
類似化合物との比較
Boc-Asp-Ofm is unique in its ability to provide selective protection for both the amino and carboxyl groups of aspartic acid. Similar compounds include:
Boc-Glu-Ofm: A derivative of glutamic acid with similar protective groups.
Fmoc-Asp-Ofm: A derivative of aspartic acid with a different protective group (Fmoc) for the amino group.
Boc-Asn-Ofm: A derivative of asparagine with similar protective groups.
This compound stands out due to its compatibility with the Boc/Benzyl strategy, allowing for efficient peptide synthesis with high yield and purity .
特性
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKPGGMJKNMSK-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129046-87-3 | |
| Record name | N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)



